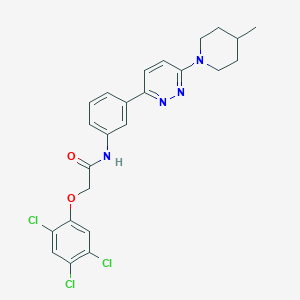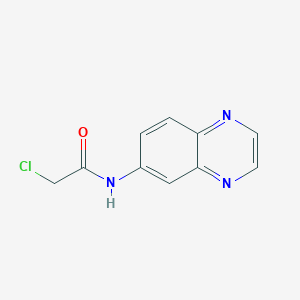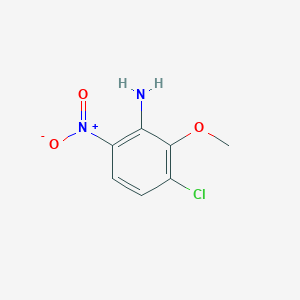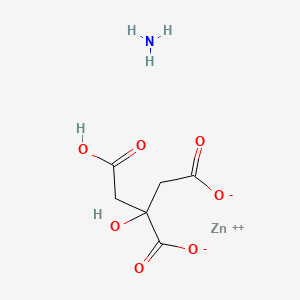
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” is a complex organic compound that features a combination of various functional groups, including a piperidine ring, a pyridazine ring, and a trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the piperidine and pyridazine rings, followed by their coupling with the phenyl and trichlorophenoxy groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, such as its interaction with specific enzymes or receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored for the treatment of various diseases. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, “this compound” could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide” may include other acetamide derivatives, compounds with piperidine or pyridazine rings, and molecules with trichlorophenoxy groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1170524-96-5 |
|---|---|
Molecular Formula |
C24H23Cl3N4O2 |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C24H23Cl3N4O2/c1-15-7-9-31(10-8-15)23-6-5-21(29-30-23)16-3-2-4-17(11-16)28-24(32)14-33-22-13-19(26)18(25)12-20(22)27/h2-6,11-13,15H,7-10,14H2,1H3,(H,28,32) |
InChI Key |
WKSIBBOZWKVPCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)COC4=CC(=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)



![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)

![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)


![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
